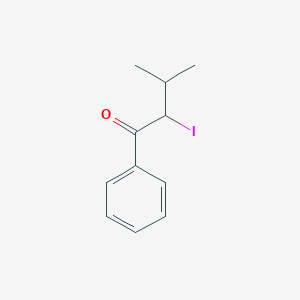
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is a chemical compound with the molecular formula C19H22N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a nitro group at the 7th position and dipropyl groups at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine typically involves the nitration of 9,9-dipropyl-9H-fluorene followed by amination. The nitration process introduces a nitro group at the 7th position of the fluorene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 7-amino-9,9-dipropyl-9H-fluoren-2-amine.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted fluorenes with different functional groups.
Aplicaciones Científicas De Investigación
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine
- 9H-Fluoren-2-amine, 7-bromo-9,9-diethyl-N,N-bis(3-methoxyphenyl)
- DIETHYL- (7-NITRO-9H-FLUOREN-2-YL)-AMINE
Uniqueness
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7th position and dipropyl groups at the 9th position differentiates it from other fluorene derivatives, making it a valuable compound for various research applications .
Propiedades
Número CAS |
918442-27-0 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
7-nitro-9,9-dipropylfluoren-2-amine |
InChI |
InChI=1S/C19H22N2O2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10,20H2,1-2H3 |
Clave InChI |
GDXKZNXXWPFVIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-])CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)


![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)

![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)




![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
